molecular formula C19H34N4O4 B5232916 (4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine

(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine

Cat. No. B5232916
M. Wt: 382.5 g/mol
InChI Key: GAZYDYLMCNNMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine, commonly referred to as DMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of DMAP involves its interaction with various biological molecules, including enzymes, proteins, and receptors. DMAP is known to bind to the active site of acetylcholinesterase, inhibiting its activity. DMAP can also interact with other enzymes and proteins, altering their activity and function. Additionally, DMAP can bind to various receptors, modulating their signaling pathways and physiological responses.
Biochemical and Physiological Effects:
DMAP has a wide range of biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, modulate receptor signaling, and alter enzyme activity. DMAP has been shown to enhance neurotransmission, improve cognitive function, and reduce inflammation. Additionally, DMAP has been found to have antioxidant properties, protecting cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAP is its potent inhibitory activity against acetylcholinesterase, making it a valuable tool for studying enzyme kinetics and developing new drugs for the treatment of Alzheimer's disease. DMAP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMAP has some limitations, including its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on DMAP, including its potential applications in drug discovery, the study of protein structure and function, and the treatment of neurological disorders. Researchers are also exploring the use of DMAP as a tool for investigating the mechanisms of various biological processes, including neurotransmission, inflammation, and oxidative stress. Additionally, new synthesis methods and modifications of DMAP may lead to the development of more potent inhibitors and drugs with fewer side effects.

Synthesis Methods

The synthesis of DMAP involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with bis[3-(dimethylamino)propyl]amine in the presence of a base such as triethylamine. The reaction yields DMAP as a yellow oil, which can be purified using column chromatography. The purity of DMAP can be confirmed using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

DMAP has been used in various scientific research applications, including the study of enzyme kinetics, protein structure, and drug discovery. One of the most significant applications of DMAP is in the study of enzyme kinetics. DMAP is known to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DMAP can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. This property of DMAP has been used to study the kinetics of acetylcholinesterase inhibition and to develop new drugs for the treatment of Alzheimer's disease.

properties

IUPAC Name

N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O4/c1-20(2)9-7-11-22(12-8-10-21(3)4)15-16-13-18(26-5)19(27-6)14-17(16)23(24)25/h13-14H,7-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZYDYLMCNNMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine

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